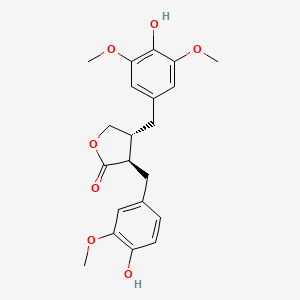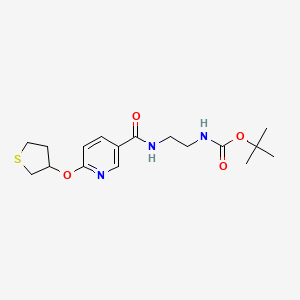
Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks for Novel Inhibitors
Tert-butyl carbamates, including similar compounds, have been utilized as key intermediates in the synthesis of various biologically active compounds. A notable application includes the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors. The study by Ghosh, Cárdenas, and Brindisi (2017) demonstrates the use of asymmetric syn- and anti-aldol reactions to create potent β-secretase inhibitors, highlighting the compound's significance in medicinal chemistry research (Ghosh, Cárdenas, & Brindisi, 2017).
Electrochromic Materials
In the field of materials science, tert-butyl carbamates and related compounds find applications in the development of electrochromic materials. Hsiao, Wang, and Liao (2014) have reported the preparation of visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent units derived from tert-butyl carbamates. These materials exhibit reversible electrochemical oxidation, enhanced near-infrared contrast, and fast switching times, making them suitable for advanced optical devices (Hsiao, Wang, & Liao, 2014).
Organic Synthesis Methodologies
Tert-butyl carbamates also play a crucial role in the development of new synthetic methodologies. Kondo, Kojima, and Sakamoto* (1997) described a general and facile synthesis approach for indoles with oxygen-bearing substituents, utilizing tert-butyl carbamates as intermediates. This method underscores the versatility of tert-butyl carbamates in synthesizing complex organic structures, offering a pathway to a wide range of heterocyclic compounds (Kondo, Kojima, & Sakamoto*, 1997).
Photopolymer Sensors for Gas Detection
Additionally, tert-butyl carbamates and related derivatives have been explored in the development of sensors. Mora, Ramírez, Brocal, Ortuño, Beléndez, and Pascual (2019) investigated the influence of tert-butylthiol and tetrahydrofuran on the holographic characteristics of a polymer-dispersed liquid crystal. Their research aimed at creating a holographic sensor for detecting natural gas and liquefied petroleum gas, showcasing the potential of tert-butyl carbamates in environmental monitoring applications (Mora et al., 2019).
Propiedades
IUPAC Name |
tert-butyl N-[2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)23-13-6-9-25-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHWBRANHJMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
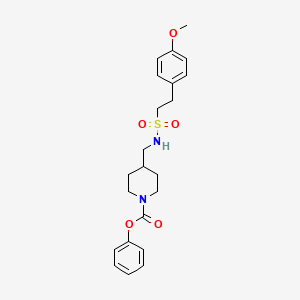
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)
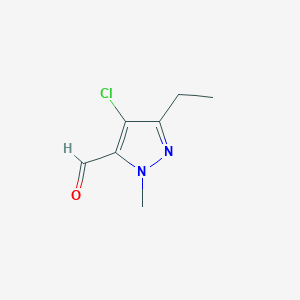
![N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B2486641.png)
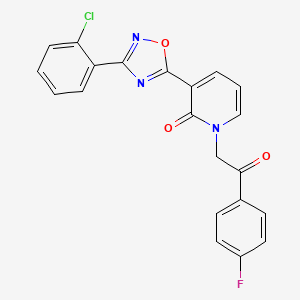
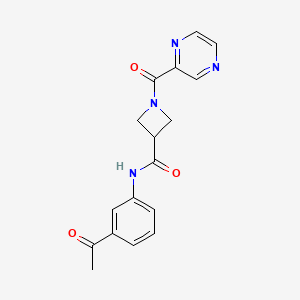
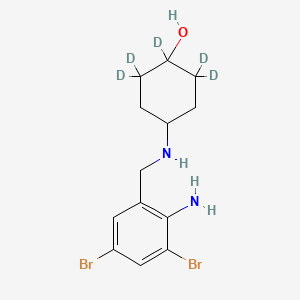

![2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide](/img/structure/B2486647.png)
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
